3-Amino-N-cyclohexyl-1-isopropyl-n-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Amino-N-cyclohexyl-1-isopropyl-n-methyl-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its pyrazole core structure, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-cyclohexyl-1-isopropyl-n-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and inflammatory conditions.
Industry: Its applications extend to the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-N-cyclohexyl-1-isopropyl-n-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole
5-Amino-N-methyl-1H-pyrazole-3-carboxamide
Uniqueness: 3-Amino-N-cyclohexyl-1-isopropyl-n-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-N-cyclohexyl-N-methyl-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-10(2)18-12(9-13(15)16-18)14(19)17(3)11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDPVHGZYHQVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)N(C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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